molecular formula C8H14O2 B13916995 5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde

5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde

Cat. No.: B13916995
M. Wt: 142.20 g/mol
InChI Key: VJUOYXRECSVPDT-UHFFFAOYSA-N
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Description

5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of tetrahydropyran, featuring two methyl groups at the 5th position and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 5,5-dimethyl-1,3-dioxane, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid.

    Reduction: 5,5-Dimethyltetrahydro-2H-pyran-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-2-carbaldehyde: Lacks the methyl groups at the 5th position.

    5-Methyltetrahydro-2H-pyran-2-carbaldehyde: Contains only one methyl group at the 5th position.

    2,2-Dimethyltetrahydro-2H-pyran-5-carbaldehyde: The position of the aldehyde group is different.

Uniqueness

5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is unique due to the presence of two methyl groups at the 5th position, which can influence its chemical reactivity and physical properties. This structural feature may enhance its stability and make it a valuable intermediate in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5,5-dimethyloxane-2-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-8(2)4-3-7(5-9)10-6-8/h5,7H,3-4,6H2,1-2H3

InChI Key

VJUOYXRECSVPDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(OC1)C=O)C

Origin of Product

United States

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